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Compound of Interest

Compound Name: Sulfo-Cy3 amine

Cat. No.: B15555561

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use
of Sulfo-Cy3 amine, a water-soluble cyanine dye, in super-resolution microscopy, particularly
in direct Stochastic Optical Reconstruction Microscopy (dSTORM).

Sulfo-Cy3 amine is a derivative of the well-characterized Cy3 dye, featuring a sulfonate group
that enhances its water solubility and an amine group for covalent conjugation to biomolecules.
[1][2] Its fluorescent properties make it a valuable tool for high-resolution imaging applications.
While traditionally PALM (Photoactivated Localization Microscopy) utilizes photoactivatable
fluorescent proteins, dASTORM employs synthetic fluorophores like Cy3 that can be induced to
blink, or photoswitch, between a fluorescent "on" state and a dark "off" state. This allows for the
temporal separation of individual molecular emissions, enabling their precise localization and
the reconstruction of a super-resolution image.

Physicochemical and Spectroscopic Properties

The performance of a fluorophore in super-resolution microscopy is dictated by its
photophysical characteristics. Sulfo-Cy3 amine offers a bright and photostable signal suitable
for dAISTORM imaging.
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Property Value Reference
Excitation Maximum (Aex) ~555 nm [3]
Emission Maximum (Aem) ~570 nm [3]
Molar Extinction Coefficient ~150,000 cm~tM~1 [3]
Solubility Water, DMSO, DMF [3]

Reactive Group Primary Amine

[1]

Comparative Performance in dSTORM

While Sulfo-Cy3 is a robust fluorophore, its performance can be compared with other dyes in

the same spectral range. The choice of dye often depends on the specific experimental

requirements, such as desired brightness and photostability.

Key Advantages for

Fluorophore
dSTORM

Considerations Reference

Considered one of the
best dyes for
dSTORM in the red

range.

Cy3B

Emits a high number

of photons per
Alexa Fluor 555 switching cycle;
exceptional ASTORM

dye.

Often recommended
as a better alternative
to DyLight 550 and
Alexa Fluor 568.

Good water solubility,

readily available with
Sulfo-Cy3 ] )

various reactive

groups.

May have lower
photostability
[5]1[6]

compared to some

Alexa Fluor dyes.

Considered a good
dye for dSSTORM

microscopy.

Alexa Fluor 568

Alexa Fluor 555 is
often recommended

as a better alternative.
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Experimental Protocols

Protocol 1: Conjugation of Sulfo-Cy3 Amine to
Antibodies

This protocol describes the conjugation of Sulfo-Cy3 amine to primary or secondary antibodies
via its amine group, which reacts with carboxylic acid groups on the antibody, often activated by
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Materials:

Sulfo-Cy3 amine

» Antibody (or other protein) to be labeled in a suitable buffer (e.g., PBS, pH 7.2-7.4)
e 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

e N-hydroxysuccinimide (NHS)

 Activation Buffer (e.g., 0.1 M MES, 0.5 M NacCl, pH 6.0)

e Quenching Buffer (e.g., 1 M Tris-HCI, pH 8.0)

e Desalting column (e.g., Sephadex G-25)

Anhydrous Dimethylsulfoxide (DMSO)
Procedure:

o Antibody Preparation: Dissolve the antibody in the appropriate buffer at a concentration of 1-
2 mg/mL. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be
exchanged into an amine-free buffer like PBS.

o Prepare Sulfo-Cy3 Amine Stock Solution: Dissolve Sulfo-Cy3 amine in anhydrous DMSO
to a concentration of 10 mg/mL.

o Activate Carboxylic Acids on the Antibody:
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o Add a 100-fold molar excess of EDC and a 200-fold molar excess of NHS to the antibody
solution in Activation Buffer.

o Incubate for 15 minutes at room temperature.

o Conjugation Reaction:

o Immediately after activation, add the Sulfo-Cy3 amine stock solution to the activated
antibody solution. A typical starting molar ratio of dye to antibody is 10:1 to 20:1.

o Incubate the reaction for 2 hours at room temperature, protected from light.

¢ Quench Reaction: Add Quenching Buffer to a final concentration of 50-100 mM to stop the
reaction. Incubate for 10-15 minutes.

 Purification: Remove unconjugated dye by passing the reaction mixture through a desalting
column equilibrated with a suitable storage buffer (e.g., PBS with 0.1% BSA).

o Characterization: Determine the degree of labeling (DOL) by measuring the absorbance at
280 nm (for the protein) and 555 nm (for Sulfo-Cy3). A DOL of 1-3 is often optimal for super-
resolution imaging.

Diagram: Antibody Conjugation Workflow

Workflow for Sulfo-Cy3 Amine Antibody Conjugation
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Caption: A streamlined workflow for labeling antibodies with Sulfo-Cy3 amine.
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Protocol 2: Direct STORM (dSTORM) Imaging

This protocol provides a general framework for performing dSTORM imaging on fixed cells

labeled with Sulfo-Cy3 amine conjugates.

Materials:

e Cells labeled with Sulfo-Cy3 amine-conjugated antibodies on high-quality coverslips.

o« dSTORM Imaging Buffer (see table below for recipes).

o A super-resolution microscope equipped for STORM with appropriate laser lines (e.g., 561

nm for excitation) and a sensitive camera (e.g., EMCCD or sCMOS).

dSTORM Imaging Buffer Recipes:

Buffer Component

Function

Typical Concentration

Reducing Agent

Induces and maintains the

dark state

10-100 mM B-mercaptoethanol
(BME) or 10-100 mM
Cysteamine (MEA)

Oxygen Scavenging System

Reduces photobleaching

Glucose Oxidase (GLOX):
Glucose (10% w/v), Glucose
Oxidase (~0.5 mg/mL),
Catalase (~40 pg/mL)

Triplet State Quencher
(Optional)

Improves blinking properties

1-2 mM 1,4-

diazabicyclo[2.2.2]octane

(DABCO)
o 50 mM Tris-HCI, 10 mM NacCl,
Buffer Base Maintains pH
pH 8.0
Procedure:

e Sample Preparation:

o Grow and fix cells on coverslips as per standard immunofluorescence protocols.

© 2025 BenchChem. All rights reserved. 5/10

Tech Support


https://www.benchchem.com/product/b15555561?utm_src=pdf-body
https://www.benchchem.com/product/b15555561?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15555561?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o Incubate with primary and Sulfo-Cy3 amine-conjugated secondary antibodies.
o Wash thoroughly to remove unbound antibodies.

o Mount the coverslip on a microscope slide with a small volume of freshly prepared
dSTORM imaging buffer. Seal the coverslip to prevent buffer evaporation and oxygen re-
entry.

e Microscope Setup:
o Turn on the microscope, lasers, and camera, allowing them to stabilize.

o Locate the region of interest (ROI) using low-power laser illumination to minimize
photobleaching.

e dSTORM Acquisition:

o Increase the 561 nm laser power to a high intensity (typically 1-10 kW/cm?2) to drive most
of the Sulfo-Cy3 molecules into the dark state.

o Begin acquiring a time-series of images (typically 10,000-50,000 frames) with a short
exposure time (e.g., 10-50 ms).

o Individual Sulfo-Cy3 molecules will spontaneously return to the fluorescent state, appear
as diffraction-limited spots, and then be driven back to the dark state.

o Optionally, a low-power 405 nm laser can be used to facilitate the recovery of fluorophores
from the dark state.

e Data Analysis:

o Process the acquired image stack using localization software (e.g., ThunderSTORM,
rapidSTORM) to identify and fit the point-spread function (PSF) of each individual blinking
event.

o Reconstruct the final super-resolution image from the localized coordinates.

o Apply drift correction algorithms to compensate for sample drift during acquisition.
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Diagram: dSTORM Imaging Principle

Principle of direct STORM (dSTORM) Imaging
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Caption: The cyclical process of photoswitching in dSTORM imaging.

Troubleshooting
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Issue

Possible Cause

Suggested Solution

No or weak blinking

Incorrect imaging buffer

composition.

Prepare fresh imaging buffer.
Optimize the concentration of
the reducing agent. Ensure the

pH is optimal (~8.0).

Low laser power.

Increase the excitation laser

power.

High background fluorescence

Incomplete removal of

unbound antibodies.

Increase the number and
duration of wash steps after

antibody incubation.

Autofluorescence from the

sample or medium.

Use a mounting medium with
an anti-fading agent. Use

spectrally appropriate filters.

Rapid photobleaching

Oxygen contamination in the

imaging buffer.

Ensure the coverslip is
properly sealed. Use a freshly
prepared and effective oxygen

scavenging system.

Low localization density

Insufficient labeling of the

target structure.

Optimize the antibody
concentration and incubation
time. Check the degree of
labeling of the antibody

conjugate.

Inefficient photoswitching.

Adjust the imaging buffer

composition or laser powers.

By following these guidelines and protocols, researchers can effectively utilize Sulfo-Cy3

amine for high-quality super-resolution imaging, enabling the visualization of cellular structures

and molecular interactions at the nanoscale.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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